Tricin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

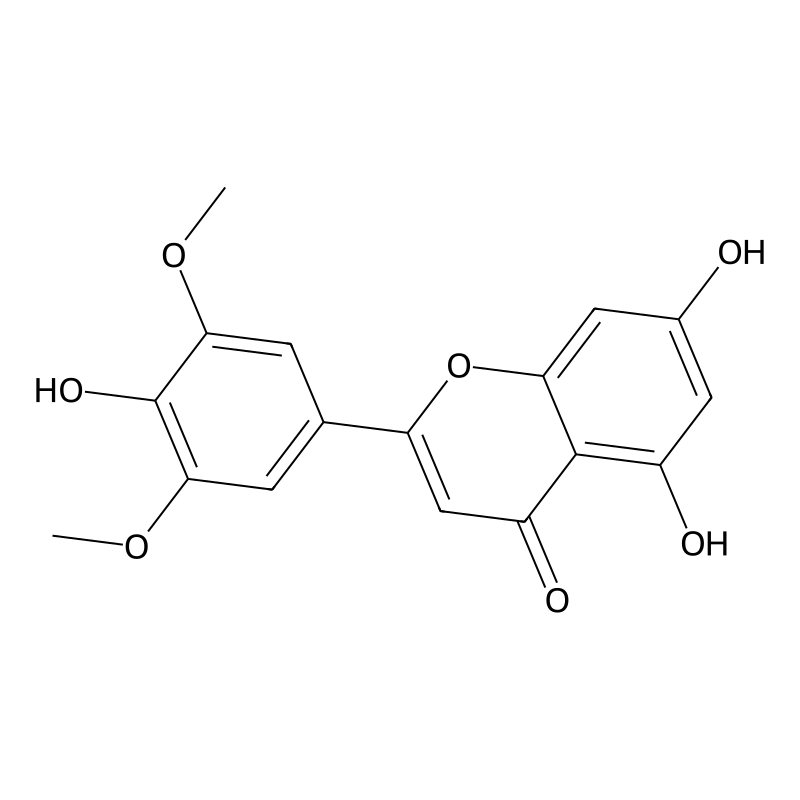

Tricin is an O-methylated flavone, classified as a type of flavonoid, with the chemical formula C₁₇H₁₄O₇. It is primarily found in rice bran and sugarcane, contributing to the nutritional and medicinal properties of these plants. Tricin has garnered interest due to its unique structural characteristics and potential health benefits, including antioxidant and anti-inflammatory activities .

- Deamination of Phenylalanine: Catalyzed by phenylalanine ammonia-lyase, converting it to cinnamate.

- Formation of p-Coumaroyl-CoA: This is followed by the action of cinnamate 4-hydroxylase.

- Synthesis of Naringenin: Through the polyketide pathway, naringenin chalcone is formed and subsequently converted to naringenin by chalcone isomerase.

- Conversion to Tricin: Naringenin undergoes further transformations via cytochrome P450 enzymes and methylation processes to yield tricin .

Tricin can also participate in oxidative radical coupling reactions, integrating into lignin structures, thereby influencing plant cell wall composition .

Tricin exhibits significant biological activities:

- Antioxidant Properties: It scavenges free radicals, reducing oxidative stress in cells.

- Anticancer Effects: Studies have shown that tricin inhibits the proliferation and invasion of cancer cells, particularly in colon cancer models, through mechanisms involving microRNA modulation .

- Anti-inflammatory Effects: Tricin has been noted for its potential to reduce inflammation, which may contribute to its protective effects against various diseases .

Tricin can be synthesized through both natural extraction and synthetic methods:

- Natural Extraction: It is commonly extracted from plant sources such as rice bran using solvent extraction techniques or enzyme-assisted extraction methods.

- Chemical Synthesis: Synthetic methods include modifications of existing flavonoid structures through reactions like methylation and oxidation. Recent studies have explored modified Baker-Venkataraman transformations for synthesizing tricin and related flavones .

Tricin has diverse applications across various fields:

- Nutraceuticals: Due to its health benefits, tricin is used in dietary supplements aimed at enhancing health and preventing diseases.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products to protect against UV damage and promote skin health .

- Agriculture: As a lignin monomer, tricin plays a role in plant structural integrity and may be utilized in developing bio-based materials .

Research on tricin's interactions indicates potential synergistic effects with other phytochemicals. For instance, studies have shown that tricin can enhance the bioavailability of certain compounds when consumed together, leading to improved health outcomes. Additionally, its role in modulating enzyme activity related to drug metabolism highlights its significance in pharmacokinetics .

Tricin shares structural similarities with several other flavonoids but possesses unique characteristics that distinguish it:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Luteolin | Flavone | Known for strong anti-inflammatory properties |

| Apigenin | Flavone | Exhibits neuroprotective effects |

| Quercetin | Flavonol | Potent antioxidant; widely studied for health benefits |

| Kaempferol | Flavonol | Noted for anti-cancer properties |

| Rutin | Flavonol glycoside | Known for cardiovascular benefits |

Tricin's unique position as a lignin monomer sets it apart from these compounds, particularly in its role within plant cell walls and its potential applications in biotechnology .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Dolichol_monophosphate

Use Classification

Dates

2: Mu Y, Li L, Hu SQ. Molecular inhibitory mechanism of tricin on tyrosinase. Spectrochim Acta A Mol Biomol Spectrosc. 2013 Apr 15;107:235-40. doi: 10.1016/j.saa.2013.01.058. Epub 2013 Feb 1. PMID: 23434549.

3: Lee SS, Baek YS, Eun CS, Yu MH, Baek NI, Chung DK, Bang MH, Yang SA. Tricin derivatives as anti-inflammatory and anti-allergic constituents from the aerial part of Zizania latifolia. Biosci Biotechnol Biochem. 2015;79(5):700-6. doi: 10.1080/09168451.2014.997184. Epub 2015 Jan 6. PMID: 25559019.